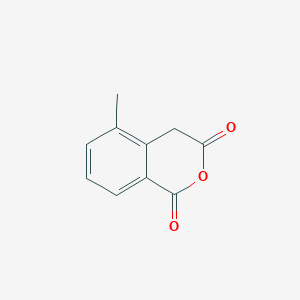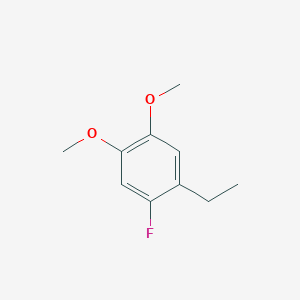
3-Amino-4-boronobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-boronobenzoic acid is an organic compound with the molecular formula C7H8BNO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a boronic acid group and an amino group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-boronobenzoic acid typically involves the introduction of the boronic acid group into the benzene ring. One common method is the palladium-catalyzed borylation of 3-amino-4-bromobenzoic acid using bis(pinacolato)diboron under mild conditions. The reaction is carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-boronobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Amino-4-boronobenzoic acid has a wide range of applications in scientific research:
Biology: It can be used in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: Used in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-boronobenzoic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-bromobenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
3-Amino-5-methoxybenzoic acid: Contains a methoxy group instead of a boronic acid group.
2-Amino-4-bromobenzoic acid: Similar structure but with the amino and bromine groups in different positions.
Uniqueness
3-Amino-4-boronobenzoic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications such as enzyme inhibition and the development of boron-containing drugs.
Properties
Molecular Formula |
C7H8BNO4 |
|---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
3-amino-4-boronobenzoic acid |
InChI |
InChI=1S/C7H8BNO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
InChI Key |
VAUXEJYIYFPASW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)
![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)
![8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11911370.png)



![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)

![7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)



